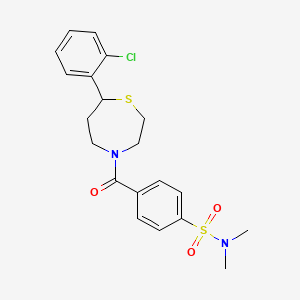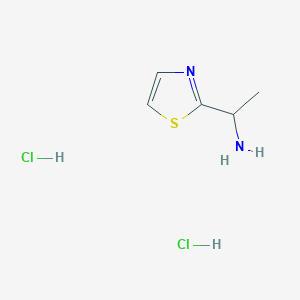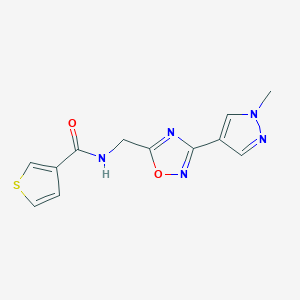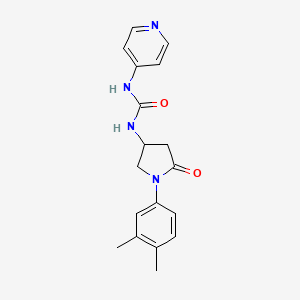![molecular formula C5H12ClNO2 B2570217 [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride CAS No. 2413874-43-6](/img/structure/B2570217.png)
[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride: is a chemical compound with the molecular formula C5H12ClNO2 . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride typically involves the reaction of azetidine with formaldehyde under acidic conditions to form the hydroxymethyl derivative. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions usually involve:
Temperature: Room temperature
Solvent: Aqueous or organic solvent
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality.
Purification steps: such as crystallization or recrystallization to obtain high-purity product.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form primary alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles
Major Products:
Oxidation products: Aldehydes, carboxylic acids
Reduction products: Primary alcohols
Substitution products: Halogenated derivatives, other substituted azetidines
科学研究应用
Chemistry:
- Used as a building block in organic synthesis.
- Precursor for the synthesis of more complex azetidine derivatives.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate.
- Studied for its role in drug design and development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the synthesis of polymers and materials with unique properties.
作用机制
The mechanism of action of [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The azetidine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
N-Methylazetidine: A methylated derivative of azetidine.
Azetidine-3-carboxylic acid: A positional isomer with the carboxyl group at a different position.
Uniqueness:
- The presence of two hydroxymethyl groups in [2-(Hydroxymethyl)azetidin-2-yl]methanol;hydrochloride makes it unique compared to other azetidine derivatives.
- Its ability to undergo various chemical reactions and form diverse products enhances its versatility in research and industrial applications.
属性
IUPAC Name |
[2-(hydroxymethyl)azetidin-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5(4-8)1-2-6-5;/h6-8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNNWQZHGOUYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-4-methoxybenzoate](/img/structure/B2570136.png)
![(1S,5S)-3-Methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride](/img/structure/B2570137.png)
![3-bromo-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2570139.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2570141.png)



![N-(3,4-dimethoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2570147.png)

![N-(2-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570152.png)


![3-Chloro-2-{1-[(4-chlorophenyl)carbonyl]azetidin-3-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2570156.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 4-(diethylamino)benzoate](/img/structure/B2570157.png)
